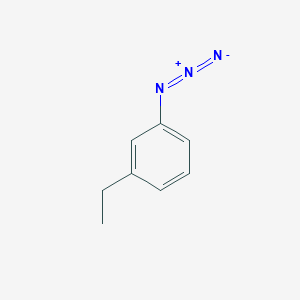

1-Azido-3-ethylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azido-3-ethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethyl group. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethylbenzene can be synthesized through the nucleophilic substitution of 3-ethylbenzyl halides with sodium azide or potassium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods:

化学反应分析

Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes.

Major Products:

Primary Amines: Formed through reduction of the azido group.

1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.

科学研究应用

Organic Synthesis

1-Azido-3-ethylbenzene is predominantly utilized in organic synthesis as a versatile building block. Its azido group is known for its reactivity, especially in cycloaddition reactions, making it a valuable intermediate for synthesizing various heterocycles and pharmaceuticals.

Key Reactions

- Cycloaddition Reactions : The azido group can participate in [3+2] cycloadditions with alkynes to form triazoles, which are crucial in medicinal chemistry.

- Formation of Heterocycles : It can be transformed into different nitrogen-containing heterocycles, enhancing the diversity of chemical libraries used in drug discovery.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been employed to synthesize several bioactive compounds. Its ability to undergo reactions that yield triazole derivatives is particularly noteworthy.

Case Study: Synthesis of Triazole Derivatives

A study highlighted the use of this compound in synthesizing triazole derivatives that exhibit promising pharmacological activities. The reaction involved coupling with alkynes under copper-catalyzed conditions, leading to high yields of the desired products .

| Compound | Yield (%) | Notes |

|---|---|---|

| Triazole A | 84% | Exhibited significant anti-inflammatory properties. |

| Triazole B | 76% | Showed potential as an anti-cancer agent. |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

- Synthesis of Amines : It can be used to produce amines through nucleophilic substitution reactions.

- Production of Tetrazoles : The compound serves as a precursor for tetrazole synthesis, which has applications in agriculture and material science due to their stability and reactivity .

Safety and Handling Considerations

Due to the inherent reactivity of azides, including this compound, safety measures are critical during handling and storage. Azides can be explosive under certain conditions; thus, proper protocols must be followed to mitigate risks associated with their use.

Summary and Future Directions

The applications of this compound underscore its importance in both academic research and industrial processes. As research continues to explore its potential, future studies may focus on optimizing synthetic routes and expanding its utility in novel drug development.

作用机制

The azido group in 1-Azido-3-ethylbenzene acts as a versatile functional group that can undergo various transformations. In cycloaddition reactions, the azido group participates in the formation of 1,2,3-triazoles through a concerted mechanism involving the interaction of the azido group with an alkyne, facilitated by a copper(I) catalyst . In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process .

相似化合物的比较

- 1-Azido-3-methylbenzene

- 1-Azido-4-ethylbenzene

- 1-Azido-2-ethylbenzene

Uniqueness: 1-Azido-3-ethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzenes, the presence of the ethyl group at the meta position provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .

生物活性

1-Azido-3-ethylbenzene, a compound characterized by the presence of an azide group (-N₃) attached to an ethyl-substituted benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 177.23 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to the azide group, which can undergo various chemical transformations in biological systems. The azide moiety is known for its ability to participate in nucleophilic substitution reactions and can potentially interact with biological macromolecules, such as proteins and nucleic acids.

- Nucleophilic Reactions : The azide can react with thiols and amines, leading to the formation of stable conjugates.

- Biological Targets : Research indicates that azides can inhibit enzymes or alter receptor functions by covalent modification.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of azido compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis due to interaction with specific enzymes .

- Cancer Research : In a recent investigation, this compound was tested for its anticancer properties. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines through apoptosis induction .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, with IC50 values ranging from 10 to 20 µM .

- Mechanistic Insights : Further investigations into its mechanism of action identified that the compound induces oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Application in Medicinal Chemistry

The unique reactivity of azides makes them valuable in medicinal chemistry for the development of new therapeutic agents. The following applications have been noted:

- Drug Development : Azides are utilized as bioorthogonal reagents in click chemistry, facilitating the synthesis of complex drug molecules.

- Prodrug Strategies : Compounds like this compound can serve as prodrugs that release active pharmacophores upon metabolic activation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Azido-3-ethylbenzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via diazotization of 3-ethylaniline using NaNO₂ and HCl, followed by azide substitution with NaN₃. Key parameters include temperature control (0–5°C during diazotization) and stoichiometric ratios (1:1.1 aniline:NaN₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm the azide (-N₃) stretch at ~2100 cm⁻¹.

- ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm).

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and confirm absence of byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use explosion-proof equipment due to azide instability. Conduct reactions in fume hoods with blast shields. Avoid contact via nitrile gloves and PPE. Toxicity screening (e.g., Ames test) is recommended, as azides may exhibit mutagenic properties .

Advanced Research Questions

Q. How can reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound be optimized?

- Methodology :

- Catalyst : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand (1–5 mol%) in THF/H₂O (3:1).

- Kinetic Analysis : Monitor reaction via in-situ IR to track azide consumption. Optimize temperature (25–50°C) and reaction time (2–12 hrs).

- Yield Improvement : High-pressure conditions (1–3 atm) enhance alkyne solubility and triazole formation efficiency .

Q. What strategies enable bioorthogonal labeling of biomolecules using this compound?

- Methodology :

- Bioconjugation : React azide-functionalized peptides/proteins with DBCO-modified fluorophores or affinity tags via strain-promoted azide-alkyne cycloaddition (SPAAC).

- In-Vivo Tracking : Use confocal microscopy to validate intracellular labeling efficiency. Ensure minimal cytotoxicity via MTT assays (<10% reduction in cell viability at 50 µM) .

Q. How should contradictory data in azide reactivity studies be analyzed?

- Methodology :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, substituent effects) causing discrepancies in reaction rates.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare transition states and predict regioselectivity in cycloadditions .

Q. Can continuous flow reactors improve scalability of this compound synthesis in academic labs?

- Methodology : Design microreactors (0.5–2 mL volume) with precise temperature control (±1°C). Compare batch vs. flow yields via GC-MS. Flow systems reduce exothermic risks and improve reproducibility (>90% yield at 0.5 mL/min flow rate) .

属性

IUPAC Name |

1-azido-3-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWDBJYZNATMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。